N-(3-{N'-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide
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Overview
Description
N-(3-{N’-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
The synthesis of N-(3-{N’-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-{N’-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-(3-{N’-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, potentially inhibiting enzyme activity or altering cellular processes .
Comparison with Similar Compounds
Similar compounds include other Schiff base hydrazones such as N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . Compared to these compounds, N-(3-{N’-[(E)-(3-Iodophenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C22H18IN3O3 |
---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]-3-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H18IN3O3/c1-29-20-10-8-16(9-11-20)21(27)25-19-7-3-5-17(13-19)22(28)26-24-14-15-4-2-6-18(23)12-15/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
PLBORGWBWLDDRA-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)I |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)I |
Origin of Product |
United States |
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